molecular formula C9H12ClN B7903247 [(2-Chloro-3-methylphenyl)methyl](methyl)amine

[(2-Chloro-3-methylphenyl)methyl](methyl)amine

Cat. No.: B7903247
M. Wt: 169.65 g/mol
InChI Key: VNWUKHVNQPFZNN-UHFFFAOYSA-N
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Description

(2-Chloro-3-methylphenyl)methylamine is a secondary amine with the molecular formula C₉H₁₂ClN (169.65 g/mol). Structurally, it consists of a 2-chloro-3-methylphenyl group attached to a methyl-substituted amine (-NHCH₃). This compound is part of the arylalkylamine family, characterized by aromatic rings linked to alkylamine moieties. Its physicochemical properties include moderate polarity due to the aromatic chloro-methyl group and basicity from the amine functionality, making it soluble in polar organic solvents like ethanol or dichloromethane .

Potential applications include use as an intermediate in pharmaceutical synthesis, agrochemicals, or specialty polymers, though specific industrial uses are less documented compared to simpler amines like methylamine .

Properties

IUPAC Name

1-(2-chloro-3-methylphenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-7-4-3-5-8(6-11-2)9(7)10/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWUKHVNQPFZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CNC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-Chloro-3-methylphenyl)methylamine, a compound characterized by its chlorinated aromatic structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for (2-Chloro-3-methylphenyl)methylamine is C10H12ClN, with a molecular weight of approximately 185.66 g/mol. Its structure features a chlorinated aromatic ring which is significant for its interaction with biological targets.

Property Value
Molecular FormulaC10H12ClN
Molecular Weight185.66 g/mol
IUPAC Name(2-Chloro-3-methylphenyl)methylamine

The biological activity of (2-Chloro-3-methylphenyl)methylamine is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. The presence of the chlorine atom enhances the compound's binding affinity to various molecular targets, potentially modulating their activity.

  • Neurotransmitter Interaction : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmission.
  • Enzyme Modulation : It can inhibit or activate enzymes involved in metabolic pathways, which could lead to therapeutic effects in various conditions.

Biological Activity

Research has indicated that (2-Chloro-3-methylphenyl)methylamine exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures display antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been reported to exhibit Minimum Inhibitory Concentration (MIC) values in the low micromolar range against pathogens like Escherichia coli and Pseudomonas aeruginosa .
  • Cytotoxicity : In vitro studies assessing cytotoxic effects on human cell lines have revealed varying degrees of toxicity, with some compounds demonstrating selective toxicity towards cancer cells while sparing normal cells .
  • Pharmacological Effects : The structural characteristics suggest potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems .

Case Study 1: Antimicrobial Screening

A study evaluated several chlorinated phenyl derivatives, including (2-Chloro-3-methylphenyl)methylamine), for their antimicrobial efficacy. The results indicated that the compound exhibited significant activity against Staphylococcus aureus and Candida albicans, with zones of inhibition comparable to standard antibiotics .

Compound Zone of Inhibition (mm) MIC (µM)
(2-Chloro-3-methylphenyl)methylamine20.50.21
Standard Antibiotic (Streptomycin)36.60.05

Case Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of (2-Chloro-3-methylphenyl)methylamine were assessed using MTT assays on human epidermal keratinocytes (HaCat). The compound showed selective toxicity towards cancerous cells while demonstrating lower toxicity towards normal fibroblasts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key structural and molecular comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Structure Type Key Features
(2-Chloro-3-methylphenyl)methylamine C₉H₁₂ClN 169.65 Secondary amine Chloro-methylphenyl group; moderate steric bulk
Methylamine (CH₃NH₂) CH₅N 31.06 Primary amine Simplest amine; high volatility and basicity
Dimethylamine ((CH₃)₂NH) C₂H₇N 45.08 Secondary amine Two methyl groups; stronger base than methylamine
(3-Chlorophenyl)methylamine C₁₁H₁₆ClN 197.70 Secondary amine Branched alkyl chain; higher hydrophobicity

Key Observations :

  • Steric Effects : The chloro-methylphenyl group in the target compound introduces steric hindrance, reducing reactivity in nucleophilic substitutions compared to linear amines like methylamine or dimethylamine .
  • Basicity : Secondary amines (e.g., dimethylamine) are stronger bases than primary amines (methylamine) due to electron-donating alkyl groups. The target compound’s basicity is likely intermediate, influenced by the electron-withdrawing chloro substituent .

Physicochemical Properties

Table 2: Adsorption and solubility trends
Compound Adsorption Energy (kJ/mol) on Kaolinite Al-OH Surface Solubility in Water
Methylamine -85.3 (estimated) Highly soluble
Dimethylamine -78.9 (estimated) Moderately soluble
(2-Chloro-3-methylphenyl)methylamine Not directly measured; inferred lower affinity Low solubility

Adsorption Behavior :

  • Methylamine cations adsorb strongly on kaolinite Al-OH surfaces (-85.3 kJ/mol) due to hydrogen bonding . The target compound’s bulky aromatic group likely reduces adsorption efficiency compared to simpler amines .
  • Hydrophobicity from the chloro-methylphenyl group decreases water solubility, contrasting with methylamine’s high miscibility in water .

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